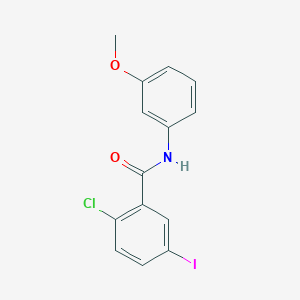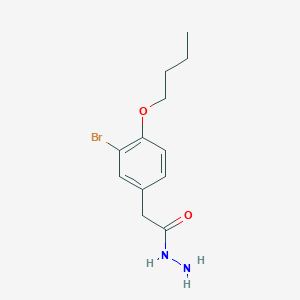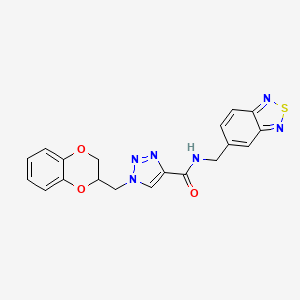
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide, also known as CI-976, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent hypolipidemic effects.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, especially in the treatment of hyperlipidemia. Studies have shown that 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide can significantly reduce plasma triglyceride and cholesterol levels in animal models. Additionally, 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been found to improve insulin sensitivity and glucose tolerance in type 2 diabetic rats.
Mécanisme D'action
The mechanism of action of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide involves the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the synthesis and storage of cholesterol esters. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide reduces the accumulation of cholesterol esters in the liver and other tissues, leading to a decrease in plasma cholesterol and triglyceride levels.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been found to exhibit potent hypolipidemic effects in animal models. Studies have shown that treatment with 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide can significantly reduce plasma triglyceride and cholesterol levels. Additionally, 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been found to improve insulin sensitivity and glucose tolerance in type 2 diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide in lab experiments is its potent hypolipidemic effects, which make it a useful tool for studying the role of cholesterol esters in various physiological processes. However, one of the limitations of using 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective ACAT inhibitors based on the structure of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide in the treatment of hyperlipidemia and other metabolic disorders. Finally, studies are needed to investigate the potential toxicity of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide involves the reaction of 2-chloro-5-iodoaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide in high purity.
Propriétés
IUPAC Name |
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-7-9(16)5-6-13(12)15/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCAWRPAAAHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)



![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
